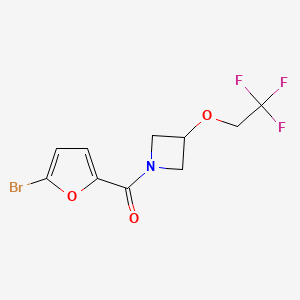
1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a useful research compound. Its molecular formula is C10H9BrF3NO3 and its molecular weight is 328.085. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(5-Bromofuran-2-carbonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a furan ring substituted with a bromine atom and a carbonyl group, linked to an azetidine ring that is further substituted with a trifluoroethoxy group. Its molecular formula is C11H8BrF3N2O2.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the furan moiety is often associated with enhanced free radical scavenging activities. Studies suggest that the bromine substitution may also contribute to the stability and reactivity of the compound in biological systems .
Anti-inflammatory Potential
Molecular docking studies have shown that related compounds can interact effectively with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The binding affinity of this compound to COX-2 could indicate its potential as an anti-inflammatory agent .
The proposed mechanism involves the inhibition of COX-2 activity, which leads to a decrease in prostaglandin synthesis. This action can reduce inflammation and pain associated with various conditions.
Study 1: Molecular Docking Analysis
A study conducted on similar derivatives indicated that this compound exhibited a binding energy of approximately -7.89 kcal/mol against COX-2. This suggests a strong interaction through hydrogen bonds and hydrophobic interactions, positioning it as a promising candidate for further development as an anti-inflammatory drug .
Study 2: Antioxidant Evaluation
In vitro assays demonstrated that derivatives of this compound showed significant radical scavenging activity. The ability to neutralize free radicals was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, confirming its potential as an antioxidant agent .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C11H8BrF3N2O2 |
| Binding Energy (COX-2) | -7.89 kcal/mol |
| Antioxidant Activity | Significant scavenging effect on DPPH |
| Synthesis Yield | 83% (from related synthesis studies) |
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO3/c11-8-2-1-7(18-8)9(16)15-3-6(4-15)17-5-10(12,13)14/h1-2,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVSWADOWCVPGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














